2-Fluorobenzamide
Overview
Description
2-Fluorobenzamide is an organic compound with the molecular formula C₇H₆FNO . It is a derivative of benzamide where a fluorine atom is substituted at the second position of the benzene ring. This compound is known for its role in inhibiting the activity of poly (ADP-ribose) synthetase in vitro .
Mechanism of Action
Target of Action
2-Fluorobenzamide primarily targets the enzyme poly (ADP-ribose) synthetase . This enzyme plays a crucial role in DNA repair and programmed cell death, making it a significant target for various therapeutic interventions.
Mode of Action
The compound inhibits the activity of poly (ADP-ribose) synthetase . This inhibition disrupts the normal functioning of the enzyme, leading to changes in cellular processes such as DNA repair and cell death.
Pharmacokinetics
Information about its absorption, distribution within the body, metabolic changes, and excretion is currently unavailable . These properties are crucial in determining the compound’s bioavailability and therapeutic potential.
Result of Action
The molecular and cellular effects of this compound’s action are largely tied to its inhibition of poly (ADP-ribose) synthetase. By inhibiting this enzyme, the compound can disrupt DNA repair processes and induce cell death . .
Biochemical Analysis
Biochemical Properties
2-Fluorobenzamide plays a significant role in biochemical reactions by inhibiting the activity of poly (ADP-ribose) synthetase in vitro . This enzyme is involved in the post-translational modification of proteins through poly ADP-ribosylation, a process crucial for DNA repair and cellular stress responses. By inhibiting this enzyme, this compound can modulate the cellular response to DNA damage and stress, potentially impacting various cellular pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The inhibition of poly (ADP-ribose) synthetase by this compound can lead to altered DNA repair mechanisms, affecting cell survival and proliferation. Additionally, this compound may impact oxidative stress responses and apoptosis, further influencing cellular health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of poly (ADP-ribose) synthetase . This inhibition prevents the poly ADP-ribosylation of target proteins, which is essential for DNA repair and the maintenance of genomic stability. By blocking this modification, this compound can induce changes in gene expression and cellular stress responses, ultimately affecting cell survival and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in vitro or in vivo can lead to sustained inhibition of poly (ADP-ribose) synthetase, resulting in prolonged effects on DNA repair and cellular stress responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit poly (ADP-ribose) synthetase without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including oxidative stress, apoptosis, and impaired cellular function. These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The primary metabolic pathway for this compound involves its conversion to 2-fluorobenzoic acid, which is further metabolized by enzymes such as cytochrome P450 . These metabolic processes can affect the compound’s bioavailability, activity, and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport and distribution of this compound are crucial for its efficacy in modulating cellular processes and biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the nucleus, where it interacts with poly (ADP-ribose) synthetase and other nuclear proteins involved in DNA repair and cellular stress responses . The targeting signals and post-translational modifications that direct this compound to the nucleus are critical for its role in modulating cellular processes and maintaining genomic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluorobenzamide typically involves the use of halogeno-cyanophenyl compounds. One method includes the reaction of halogeno-cyanophenyl with anhydrous potassium fluoride in the presence of N,N-dimethylformamide or N,N-dimethylacetamide solvent and quaternary ammonium salt. The resulting fluoro-cyanophenyl compound is then dissolved in aqueous hydrogen peroxide solution in the presence of a catalytic amount of alkali to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing waste and cost. The process involves the hydrolysis of fluoro-benzonitrile in the presence of hydrogen peroxide and an alkaline solution, which avoids the generation of sulfuric acid waste and improves the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with anilines in the presence of lithium amides to form N-arylanthranilamides.
Hydrolysis: The compound can be hydrolyzed to form fluoro-benzoic acid derivatives.
Common Reagents and Conditions
Lithium Amides: Used in coupling reactions with anilines.
Hydrogen Peroxide and Alkaline Solution: Used in the hydrolysis of fluoro-benzonitrile to produce this compound.
Major Products Formed
N-Arylanthranilamides: Formed from the coupling of this compound with anilines.
Fluoro-benzoic Acid Derivatives: Formed through hydrolysis reactions.
Scientific Research Applications
2-Fluorobenzamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to other similar compounds, 2-Fluorobenzamide is unique due to its specific inhibition of poly (ADP-ribose) synthetase. This property makes it particularly valuable in research focused on DNA repair mechanisms and the development of PARP inhibitors .
Properties
IUPAC Name |
2-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGHWIKBOIQEAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075407 | |
Record name | Benzamide, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | 2-Fluorobenzamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10861 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00109 [mmHg] | |
Record name | 2-Fluorobenzamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10861 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
445-28-3 | |
Record name | 2-Fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=445-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-FLUOROBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM4GB9599U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.